![molecular formula C14H12N2O5 B11729684 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid](/img/structure/B11729684.png)
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid is an organic compound with a complex structure that includes a cyano group, an ethoxy group, and a dioxobut-1-en-1-yl moiety attached to an amino benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-ylamine, which is then reacted with benzoic acid derivatives under specific conditions to yield the target compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the cyano group to an amine group, changing the compound’s reactivity.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or other bioactive agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and other functional moieties can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the compound’s application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzenecarboxylic acid
- 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzamide
- 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzenesulfonic acid
Uniqueness
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Eigenschaften
Molekularformel |
C14H12N2O5 |
|---|---|
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
2-[(2-cyano-4-ethoxy-3,4-dioxobut-1-enyl)amino]benzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-2-21-14(20)12(17)9(7-15)8-16-11-6-4-3-5-10(11)13(18)19/h3-6,8,16H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
YYTPOBGPGBIYHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=CC=C1C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


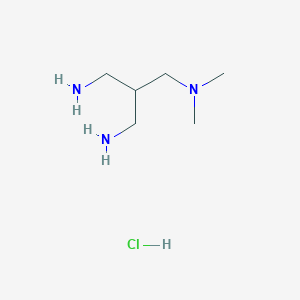
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)
![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729617.png)
![2-[4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729621.png)
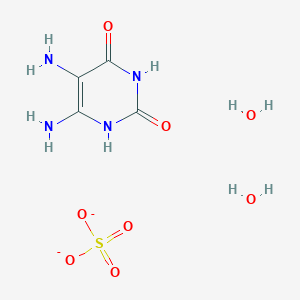

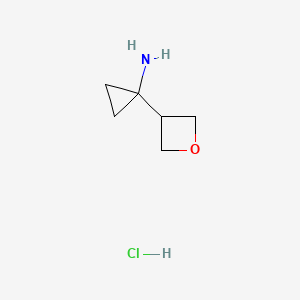
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
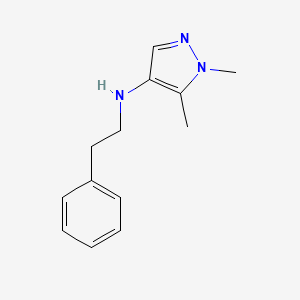
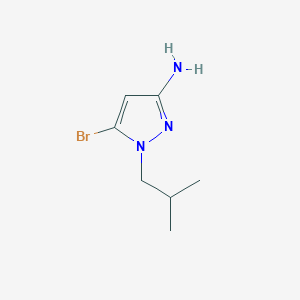
![2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729670.png)
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)
